![molecular formula C21H40O5 B12577009 12-{[7-Hydroxy-3-(2-hydroxyethyl)heptyl]oxy}dodecane-3,8-dione CAS No. 194287-73-5](/img/structure/B12577009.png)
12-{[7-Hydroxy-3-(2-hydroxyethyl)heptyl]oxy}dodecane-3,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-{[7-Hydroxy-3-(2-hydroxyethyl)heptyl]oxy}dodecane-3,8-dione: is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a dione functionality
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-{[7-Hydroxy-3-(2-hydroxyethyl)heptyl]oxy}dodecane-3,8-dione typically involves multi-step organic reactions. One common approach is to start with a dodecane backbone and introduce the hydroxyl and dione functionalities through a series of oxidation and substitution reactions. Specific reagents and catalysts, such as oxidizing agents (e.g., potassium permanganate) and protecting groups, are often used to achieve the desired structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. The use of advanced purification methods, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups in 12-{[7-Hydroxy-3-(2-hydroxyethyl)heptyl]oxy}dodecane-3,8-dione can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: The dione functionality can be reduced to form diols using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Diols.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: 12-{[7-Hydroxy-3-(2-hydroxyethyl)heptyl]oxy}dodecane-3,8-dione is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial applications.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways involving hydroxyl and dione functionalities.
Industry: Used in the formulation of specialty chemicals, including surfactants and lubricants, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 12-{[7-Hydroxy-3-(2-hydroxyethyl)heptyl]oxy}dodecane-3,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the dione functionality can participate in redox reactions, altering the activity of the target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 12-Hydroxydodecane-3,8-dione
- 7-Hydroxy-3-(2-hydroxyethyl)heptane-2,6-dione
- 12-{[7-Hydroxy-3-(2-hydroxyethyl)heptyl]oxy}dodecane-2,9-dione
This detailed article provides a comprehensive overview of 12-{[7-Hydroxy-3-(2-hydroxyethyl)heptyl]oxy}dodecane-3,8-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
194287-73-5 |
|---|---|
Molecular Formula |
C21H40O5 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
12-[7-hydroxy-3-(2-hydroxyethyl)heptoxy]dodecane-3,8-dione |
InChI |
InChI=1S/C21H40O5/c1-2-20(24)10-3-4-11-21(25)12-6-8-17-26-18-14-19(13-16-23)9-5-7-15-22/h19,22-23H,2-18H2,1H3 |
InChI Key |
SIGWAHILMHJXJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCCCC(=O)CCCCOCCC(CCCCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


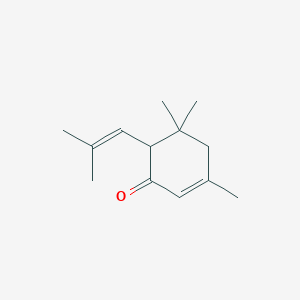
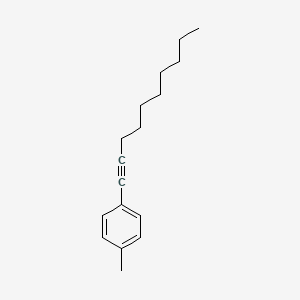
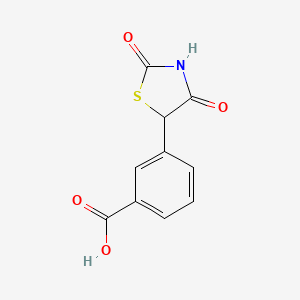
![1,2-Benzenedicarbonitrile, 4-[[(4-methylphenyl)methyl]thio]-](/img/structure/B12576942.png)
![2-{[4-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]oxy}ethyl acetate](/img/structure/B12576943.png)

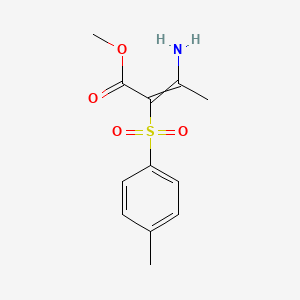

![2-Diazonio-1-[(2-methylidenebut-3-en-1-yl)oxy]buta-1,3-dien-1-olate](/img/structure/B12576979.png)
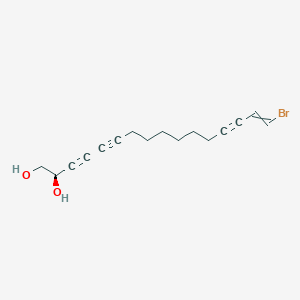
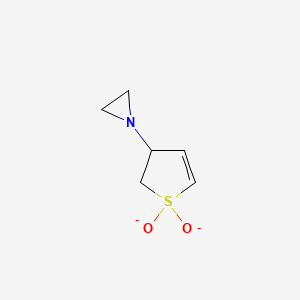
![Dibenzo[a,e]cyclopropa[c]cycloheptene,6-bromo-1,1-difluoro-1,1a,6,10b-tetrahydro-,(1aR,10bS)-rel-](/img/structure/B12576995.png)
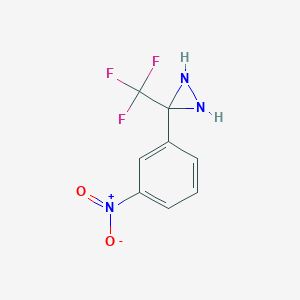
![N-[4,4-Bis(4-methylphenyl)but-3-en-1-yl]-3-(trifluoromethyl)aniline](/img/structure/B12577022.png)
